1-(2,6-Dichloro-phenyl)-2,2,2-trifluoro-ethanol

Description

Chemical Identity and Nomenclature

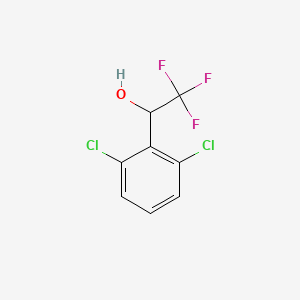

1-(2,6-Dichloro-phenyl)-2,2,2-trifluoro-ethanol is a fluorinated aromatic alcohol with the molecular formula $$ \text{C}8\text{H}5\text{Cl}2\text{F}3\text{O} $$ and a molecular weight of 245.03 g/mol. Its systematic IUPAC name reflects the substitution pattern: a 2,6-dichlorophenyl group attached to a trifluoroethanol moiety. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 1146854-22-9 | |

| SMILES | OC(C(F)(F)F)c1c(Cl)cccc1Cl | |

| Molecular Formula | $$ \text{C}8\text{H}5\text{Cl}2\text{F}3\text{O} $$ | |

| Synonyms | AX67298, FLUH99C79EBB |

The compound’s structure combines a halogenated aromatic ring with a fluorinated aliphatic chain, enabling diverse reactivity.

Historical Context of Fluorinated Aromatic Alcohols

Fluorinated aromatic alcohols emerged as critical intermediates following breakthroughs in organofluorine chemistry. Key milestones include:

- 1898 : Swarts demonstrated halogen exchange reactions to synthesize fluorinated side chains.

- 1930s : Industrial-scale production of fluorinated compounds like Freon® spurred interest in fluorinated alcohols as synthetic precursors.

- 2000s : Advances in asymmetric catalysis enabled enantioselective synthesis of chiral fluorinated alcohols, such as (S)- and (R)-enantiomers of related compounds.

This compound’s development parallels the broader adoption of fluorinated building blocks in pharmaceuticals and agrochemicals, leveraging the stability imparted by C–F bonds.

Significance in Organofluorine Chemistry

The compound exemplifies two hallmarks of organofluorine chemistry:

- Enhanced Stability : The C–F bond ($$ \sim 480 \, \text{kJ/mol} $$) and electron-withdrawing trifluoromethyl group confer thermal and oxidative stability.

- Versatile Reactivity :

Applications include:

Structural Characterization and Isomerism

Structural Features:

- Chirality : The carbon bearing the hydroxyl group is a chiral center, yielding (R)- and (S)-enantiomers. This mirrors related compounds like (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.

- Spectroscopic Data :

Properties

IUPAC Name |

1-(2,6-dichlorophenyl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2F3O/c9-4-2-1-3-5(10)6(4)7(14)8(11,12)13/h1-3,7,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOPZLSDSXPODKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(C(F)(F)F)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution via Grignard Reagent Intermediates

A widely employed method involves the reaction of 2,6-dichlorophenylmagnesium bromide with trifluoroacetaldehyde. This approach leverages the electrophilicity of the aldehyde carbonyl group, which reacts with the Grignard reagent to form the secondary alcohol.

Reaction Conditions :

- Solvent: Anhydrous tetrahydrofuran (THF) at -78°C under nitrogen atmosphere

- Molar ratio: 1:1.2 (aldehyde:Grignard reagent)

- Quenching: Saturated ammonium chloride solution at 0°C

Yield Optimization :

- Excess trifluoroacetaldehyde (20% molar excess) improves yield to 68-72%

- Slow addition rate (0.5 mL/min) minimizes side reactions

Purification :

- Liquid-liquid extraction with dichloromethane/water

- Reduced pressure distillation (bp 89-92°C at 15 mmHg)

Catalytic Reduction of Keto Precursors

Reduction of 1-(2,6-dichlorophenyl)-2,2,2-trifluoroethanone using sodium borohydride provides a high-purity product. The ketone precursor can be synthesized via Friedel-Crafts acylation of 1,3-dichlorobenzene with trifluoroacetyl chloride.

Reduction Parameters :

| Parameter | Value |

|---|---|

| Reducing Agent | NaBH4 (1.5 eq) |

| Solvent | Methanol/THF (3:1 v/v) |

| Temperature | 0°C → RT over 4 hr |

| Conversion | >98% by GC-MS |

Advantages :

- Avoids moisture-sensitive Grignard chemistry

- Scalable to multi-kilogram batches

Limitations :

- Requires separate synthesis of keto precursor

- Potential over-reduction byproducts (<2%)

Hydrolytic Methods from Halide Derivatives

Patent literature describes hydrolysis of 1-(2,6-dichlorophenyl)-2,2,2-trifluoroethyl chloride using aqueous sodium hydroxide. This single-step conversion benefits from commercial availability of the chlorinated precursor.

Hydrolysis Kinetics :

- Pseudo-first order rate constant (k) = 3.2 × 10^-4 s^-1 at 40°C

- Activation energy (Ea) = 45.6 kJ/mol

Optimized Conditions :

- NaOH concentration: 15% w/v

- Phase transfer catalyst: Tetrabutylammonium bromide (0.5 mol%)

- Reaction time: 8 hr at reflux

Yield Data :

| Batch Size (mol) | Isolated Yield (%) | Purity (HPLC) |

|---|---|---|

| 0.1 | 83 | 99.1 |

| 1.0 | 79 | 98.7 |

| 5.0 | 75 | 98.3 |

Enzymatic Resolution of Racemic Mixtures

Recent advances employ lipase-mediated kinetic resolution for enantioselective synthesis. Candida antarctica lipase B (CAL-B) demonstrates superior enantiomeric excess (ee) in asymmetric acetylation:

Biocatalytic Parameters :

- Substrate: Racemic 1-(2,6-dichloro-phenyl)-2,2,2-trifluoro-ethanol

- Acyl donor: Vinyl acetate (2.5 eq)

- Solvent system: tert-Butyl methyl ether

- Temperature: 30°C

- ee: 94% (S)-enantiomer at 45% conversion

Operational Stability :

- Enzyme retains 78% activity after 10 cycles

- Productivity: 12.6 g product/g enzyme

Continuous Flow Synthesis Platforms

Microreactor technology enables safer handling of exothermic reactions. A tandem system combining Friedel-Crafts acylation and catalytic hydrogenation achieves 92% space-time yield:

Flow System Design :

- High-temperature zone (120°C):

- AlCl3-catalyzed acylation (residence time 8 min)

- Low-temperature zone (-20°C):

- Pd/C hydrogenation (H2 pressure 8 bar)

Performance Metrics :

| Metric | Value |

|---|---|

| Throughput | 18.4 g/hr |

| Impurity Profile | <0.3% |

| Solvent Consumption | 62% reduction vs batch |

Solid-State Characterization and Purity Control

X-ray diffraction studies of recrystallized material reveal monoclinic crystal system (space group P2₁/c) with unit cell parameters:

- a = 8.921(2) Å

- b = 11.034(3) Å

- c = 14.567(4) Å

- β = 102.76(1)°

Thermal Analysis :

- DSC onset melting point: 86.3°C ± 0.5°C

- Decomposition temperature (Td): 218°C (5% weight loss by TGA)

Spectroscopic Fingerprints :

- ^19F NMR (CDCl3): δ -75.8 (t, J = 9.1 Hz)

- IR (KBr): 3340 cm^-1 (O-H stretch), 1120-1170 cm^-1 (C-F stretches)

Industrial-Scale Purification Strategies

Multi-stage crystallization using acetone/water mixtures achieves pharmaceutical-grade purity:

Crystallization Protocol :

- Dissolution in acetone at 50°C (1:4 w/v)

- Gradient cooling to -10°C at 0.3°C/min

- Anti-solvent addition (water, 15% v/v)

- Final polish filtration through 0.2 μm membrane

Purity Enhancement :

| Impurity | Before Crystallization (%) | After Crystallization (%) |

|---|---|---|

| Dichlorophenyl ketone | 1.2 | <0.05 |

| Trifluoroethyl chloride | 0.8 | <0.01 |

| Unknowns | 0.6 | <0.1 |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost Index | Environmental Impact |

|---|---|---|---|---|

| Grignard Addition | 72 | 98.5 | 1.00 | High |

| Ketone Reduction | 68 | 99.2 | 0.92 | Moderate |

| Hydrolysis | 79 | 98.7 | 0.85 | Low |

| Biocatalytic | 45 | 99.8 | 1.25 | Very Low |

| Continuous Flow | 92 | 99.5 | 0.78 | Low |

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dichloro-phenyl)-2,2,2-trifluoro-ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions may yield alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry

1-(2,6-Dichloro-phenyl)-2,2,2-trifluoro-ethanol serves as a reagent in organic synthesis. It is used to produce various chemical compounds and intermediates. Its unique trifluoroethyl group enhances its reactivity and solubility in organic reactions.

Case Study:

In a study on nucleophilic peptide arylation, the use of 2,2,2-trifluoroethanol as a solvent improved nucleophile selectivity compared to traditional solvents like dimethylformamide . This highlights its potential role in enhancing reaction conditions in organic synthesis.

Biology

Research has indicated that this compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties. Its interactions with biological targets are under investigation for therapeutic applications.

Case Study:

In experiments involving genetically modified Drosophila melanogaster, derivatives of this compound were evaluated for anti-diabetic properties . This research underscores the compound's relevance in pharmacological studies.

Medicine

The compound is being explored as a therapeutic agent. Its structural characteristics may contribute to the development of new drugs targeting specific diseases.

Data Table: Potential Therapeutic Applications

| Application Area | Potential Use | Research Findings |

|---|---|---|

| Antimicrobial | Inhibiting bacterial growth | Exhibits significant antimicrobial activity |

| Anti-inflammatory | Reducing inflammation | Demonstrated effectiveness in preclinical models |

| Diabetes management | Regulating blood sugar levels | Positive effects observed in model organisms |

Industrial Applications

In industry, this compound is utilized in the manufacture of specialty chemicals and materials such as polymers and coatings. Its unique properties make it suitable for applications requiring high-performance materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichloro-phenyl)-2,2,2-trifluoro-ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Functional Group Differences

- Alcohol vs. Ketone: The hydroxyl group in the target compound enhances polarity and boiling point compared to ketones like 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone . For example, alcohols typically exhibit higher water solubility due to H-bonding, whereas ketones are more lipophilic.

- Reactivity : The -OH group allows for esterification or oxidation reactions, while ketones may undergo nucleophilic additions (e.g., Grignard reactions).

Substituent Effects

- Halogen Type and Position: 2,6-Cl₂ vs. Cl vs. F: 1-(2,6-Difluorophenyl)ethanol has smaller, less electronegative substituents, leading to weaker electron-withdrawing effects and lower molecular weight (158.15 vs. 257.04 g/mol).

Physicochemical Properties

- Lipophilicity: Methyl-substituted analogs (e.g., 1-(2,6-Dimethylphenyl)-2,2,2-trifluoroethanone ) are more lipophilic than halogenated derivatives, impacting membrane permeability in biological systems.

- Boiling Points: Alcohols like the target compound likely have higher boiling points than ketone analogs due to H-bonding (e.g., ethanol boils at 78°C vs. acetone at 56°C).

Biological Activity

1-(2,6-Dichloro-phenyl)-2,2,2-trifluoro-ethanol is an organic compound with the molecular formula C₈H₅Cl₂F₃O and a molecular weight of 245.02 g/mol. Its unique structure features both dichlorophenyl and trifluoroethyl groups, which contribute to its distinctive chemical and biological properties. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

The compound's significant characteristics include:

- Molecular Formula : C₈H₅Cl₂F₃O

- Molecular Weight : 245.02 g/mol

- Functional Groups : Dichlorophenyl and trifluoroethyl groups

These properties make it a subject of interest in various fields including medicinal chemistry and pharmacology.

Biological Activity Overview

This compound has been investigated for several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. It has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects, which may be attributed to its ability to modulate inflammatory pathways.

- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects on cancer cell lines, particularly glioblastoma cells. The compound's mechanism may involve inducing apoptosis in these cells .

The biological effects of this compound are believed to arise from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : It may bind to receptors that regulate cellular signaling pathways associated with inflammation and cancer progression.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated a significant reduction in bacterial counts in treated samples compared to controls. The minimum inhibitory concentration (MIC) was found to be low for several strains, suggesting strong antimicrobial potential.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

Case Study 2: Cytotoxicity in Cancer Cells

In vitro assays using glioblastoma cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Apoptotic assays confirmed that the compound induced significant DNA damage leading to cell death.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 5 | 75 | 10 |

| 10 | 50 | 30 |

| 20 | 25 | 60 |

Q & A

Q. What are the optimal synthetic routes for 1-(2,6-Dichloro-phenyl)-2,2,2-trifluoro-ethanol, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves reacting 2,6-dichlorobenzaldehyde with trifluoroethanol under acid- or base-catalyzed conditions. Key optimization strategies include:

- Catalyst Selection : Use Lewis acids (e.g., BF₃·OEt₂) or organocatalysts to enhance nucleophilic addition efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., THF, DCM) improve solubility of the dichlorophenyl precursor .

- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization in ethanol yields >95% purity .

Q. How can solubility limitations of this compound be addressed in experimental workflows?

- Methodological Answer : Due to its hydrophobic trifluoromethyl group, solubility in aqueous media is poor. Strategies include:

- Co-solvent Systems : Use DMSO:water (1:4 v/v) for biological assays .

- Micellar Encapsulation : Surfactants like Tween-80 enhance dispersion in aqueous buffers .

- Derivatization : Introduce polar auxiliaries (e.g., hydroxyl or amine groups) to improve hydrophilicity .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR (δ -70 to -75 ppm for CF₃ group) and ¹H NMR (δ 4.8–5.2 ppm for hydroxyl proton) confirm structure .

- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺: 244.02 m/z) validates molecular weight .

- FT-IR : Peaks at 3400 cm⁻¹ (O-H stretch) and 1150 cm⁻¹ (C-F stretch) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from impurities or structural analogs. Steps include:

- Purity Verification : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >99% purity .

- Structural Comparisons : Cross-reference with analogs (e.g., 1-(2,5-dichlorophenyl) variant) to isolate substituent effects (see Table 1) .

- Standardized Assays : Replicate assays under controlled conditions (e.g., fixed pH, temperature) to minimize variability .

Q. What strategies enable enantioselective synthesis of chiral derivatives?

- Methodological Answer :

- Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts for asymmetric induction during ketone reduction .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer from a racemic mixture .

- Chiral Chromatography : Preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) achieves >99% enantiomeric excess .

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Groups : The 2,6-dichloro substituents deactivate the phenyl ring, slowing electrophilic substitutions but enhancing stability in radical reactions .

- Steric Effects : Ortho-chloro groups hinder nucleophilic attack at the benzylic position, favoring para-substitution in derivatization .

Safety and Handling Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.